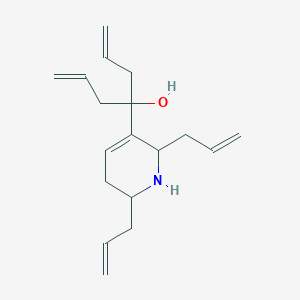
4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-diallyl-1,2,5,6-tetrahydro-3-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a compound that has been extensively studied for its potential use in various scientific applications. THP-1 is a natural product that is found in a number of plants, including the bark of the African tree, Annona senegalensis. The compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
Applications De Recherche Scientifique
Catalysts for Isomerization and Asymmetric Induction
Research has shown that optically active compounds, such as those involving complex pyrrolidinyl structures, serve as catalysts for enantioselective beta-elimination of meso-epoxides, demonstrating high enantioselectivity and reactivity. This application is critical for producing substances with specific optical activities, which are important in pharmaceuticals and fine chemicals (Bertilsson, Södergren, & Andersson, 2002).
Polymer Synthesis and Supernucleophilic Reagents
The synthesis and polymerization of diallylaromatic amines, including compounds with supernucleophilic properties, have been explored. These polymers containing supernucleophilic groups are synthesized through cyclopolymerization and copolymerization processes, highlighting the versatility of such organic compounds in creating materials with specific functional properties (Huang, Jing-wu, Aili, & Yu, 1996).
Structural Role in Molecular Architecture
The role of side chains in influencing the structural properties of oligopyridine-dicarboxamide strands has been examined. These studies reveal how modifications at the molecular level can affect the dimerization constants and the stability of double helices, providing insights into the design of molecular structures for specific functions (Haldar, Jiang, Leger, & Huc, 2007).
Nucleophilic Catalysis
Investigations into the catalysis by 4-(dialkylamino)pyridines have highlighted their role in various synthetically useful transformations, including esterification of alcohols by acid anhydrides. This research underscores the significance of such compounds in facilitating chemical reactions through nucleophilic catalysis, demonstrating their utility in organic synthesis (Spivey & Arseniyadis, 2004).
Ligands in Coordination Chemistry
The synthesis of complexes involving group 4 metal ions and the use of specific ligands, including pyridine-based ones, illustrate the importance of these compounds in forming coordination compounds with metal ions. Such research aids in the development of new materials with potential applications in catalysis and materials science (Bertolasi et al., 2007).
Propriétés
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridin-5-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-9-15-11-12-16(17(19-15)10-6-2)18(20,13-7-3)14-8-4/h5-8,12,15,17,19-20H,1-4,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGMJAPHVATPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=C(C(N1)CC=C)C(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)


![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)